6,7-Dihydrothieno[3,2-c]pyridine

Catalog No.
S1525657
CAS No.
107112-93-6
M.F
C7H7NS
M. Wt
137.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydrothieno[3,2-c]pyridine

CAS Number

107112-93-6

Product Name

6,7-Dihydrothieno[3,2-c]pyridine

IUPAC Name

6,7-dihydrothieno[3,2-c]pyridine

Molecular Formula

C7H7NS

Molecular Weight

137.2 g/mol

InChI

InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2

InChI Key

NVWLCUBMMDJESN-UHFFFAOYSA-N

SMILES

C1CN=CC2=C1SC=C2

Synonyms

6,7-Dihydro[3,2-c]thienopyridine; Clopidogrel Related Compound

Canonical SMILES

C1CN=CC2=C1SC=C2

Application in Pharmaceutical Chemistry

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 6,7-Dihydrothieno[3,2-c]pyridine is used in the synthesis of new 3-substituted 7-azaindole derivatives. The reaction was extended to 4-azaindoles and 6-azaindoles, as electron-rich aromatic compounds .

Methods of Application or Experimental Procedures: The reaction involves direct coupling of 7-azaindole and cyclic imines, such as 3,4-dihydroisoquinoline, 6,7-dihydrothieno[3,2-c]pyridine, 3,4-dihydro-β-carboline, and 4,5-dihydro-3H-benz[c]azepine. All reactions were performed in solvent-free conditions by using both classical heating and microwave irradiation .

Results or Outcomes: The result of this application is the synthesis of new 3-substituted 7-azaindole derivatives. In all cases, microwave heating proved to be more convenient to synthesize these derivatives .

Application in Antitubulin Agents

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: 6,7-Dihydrothieno[3,2-c]pyridine is used in the synthesis of new antiproliferative agents that inhibit cancer cell growth .

Methods of Application or Experimental Procedures: Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively, were designed, synthesized, and evaluated for antiproliferative activity .

Results or Outcomes: The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Application in Synthesis of Thieno[3,2-d]pyrimidine

Specific Scientific Field: Organic Chemistry

Summary of the Application: 6,7-Dihydrothieno[3,2-c]pyridine is used in the synthesis of thieno[3,2-d]pyrimidine derivatives .

Methods of Application or Experimental Procedures: The synthesis involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents. The reaction conditions include heating in formic acid or reacting with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .

Results or Outcomes: The result of this application is the synthesis of new thieno[3,2-d]pyrimidine derivatives .

Application in Antibacterial Activity

Summary of the Application: 6,7-Dihydrothieno[3,2-c]pyridine is used in the synthesis of tetrahydrothieno pyridines that show significant antibacterial activity .

Methods of Application or Experimental Procedures: The synthesis involves the reaction of 6,7-Dihydrothieno[3,2-c]pyridine with various reagents to produce tetrahydrothieno pyridines .

Results or Outcomes: Most of the synthesized tetrahydrothieno pyridines at 500μg/ml concentration have shown significant antibacterial activity against Bacillus substilis .

6,7-Dihydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by a fused thieno and pyridine ring system. Its molecular formula is C7H7NSC_7H_7NS, and it possesses unique structural properties that contribute to its reactivity and biological activity. The compound features a nitrogen atom within the pyridine ring and a sulfur atom in the thieno ring, which are critical for its chemical behavior and interactions with biological systems .

Typical of heterocycles. These include:

  • Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitution reactions.
  • Nucleophilic Reactions: The sulfur atom can participate in nucleophilic attacks, leading to the formation of sulfonamides or other derivatives.
  • Reduction Reactions: The double bonds in the thieno ring can be reduced, affecting the compound's reactivity and properties.

These reactions enable the synthesis of derivatives that may have enhanced biological activities or improved pharmacological profiles .

Research indicates that 6,7-dihydrothieno[3,2-c]pyridine exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Some derivatives show activity against various bacterial strains.
  • Anticancer Properties: Certain synthesized compounds based on this structure have demonstrated cytotoxic effects on cancer cell lines.
  • Inhibitors of Enzymatic Activity: It has been explored as an inhibitor of Hedgehog acyltransferase, which plays a role in cell signaling pathways relevant to cancer progression .

The synthesis of 6,7-dihydrothieno[3,2-c]pyridine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can occur under acidic or basic conditions.
  • Reduction Methods: Compounds such as thienyl pyridines can be reduced to yield 6,7-dihydro derivatives.
  • Functional Group Transformations: Existing functional groups on related compounds can be modified to introduce the thieno-pyridine structure .

6,7-Dihydrothieno[3,2-c]pyridine and its derivatives find applications in various fields:

  • Pharmaceuticals: Used in drug development due to their diverse biological activities.
  • Agricultural Chemicals: Potential use as agrochemicals owing to antimicrobial properties.
  • Material Science: Investigated for applications in organic electronics and photonic devices due to their unique electronic properties .

Studies have shown that 6,7-dihydrothieno[3,2-c]pyridine interacts with several biological targets:

  • Protein Binding: Investigations into how these compounds bind to proteins reveal insights into their mechanism of action.
  • Enzyme Inhibition Studies: Specific studies have focused on their ability to inhibit key enzymes involved in metabolic pathways relevant to diseases like cancer and infections .

Several compounds share structural similarities with 6,7-dihydrothieno[3,2-c]pyridine. Here are some notable examples:

Compound NameStructureSimilarity Index
4,5-Dihydrothieno[2,3-c]pyridineStructure0.86
2-Bromo-6,7-dihydrothieno[3,2-c]pyridineStructure0.85
3-Bromo-6,7-dihydrothieno[3,2-c]pyridineStructure0.84
5-Acyl-6,7-dihydrothieno[3,2-c]pyridinesStructureN/A

These compounds exhibit varying degrees of similarity based on structural features such as the presence of bromine or acyl groups. The unique combination of a thieno and pyridine structure in 6,7-dihydrothieno[3,2-c]pyridine distinguishes it from its analogs by influencing its reactivity and biological activity more profoundly than those with simpler modifications.

Intramolecular Cyclization Strategies for Core Scaffold Construction

Intramolecular cyclization remains the most direct route to access the 6,7-dihydrothieno[3,2-c]pyridine core. Key approaches include:

  • Isothiocyanate Cyclization: Reaction of 2-(2-thienyl)ethyl isothiocyanate with alkylating agents (e.g., methyl fluorosulfonate) yields 1-alkylthio-6,7-dihydrothieno[3,2-c]pyridines. For example, treatment with triethyloxonium tetrafluoroborate produces 1-ethylthio derivatives in 67–93% yields.
  • Microwave-Assisted Cyclization: Silver-catalyzed tandem coupling-imination-annulation of 2-bromoarylaldehydes with terminal alkynes and ammonium acetate enables rapid synthesis under microwave irradiation (140°C, 30 min), achieving up to 86% yield for thienopyridine derivatives.

Table 1: Representative Cyclization Conditions and Yields

Starting MaterialReagent/CatalystConditionsYield (%)
2-(2-Thienyl)ethyl isothiocyanateMethyl fluorosulfonateDCM, 0°C, 2 h93
2-Bromo-3-thienylaldehydeAgNO₃, NH₄OAcMW, 140°C, 30 min86

Transition Metal-Catalyzed Approaches in Heterocyclic Synthesis

Palladium and copper catalysts enable efficient functionalization of the thienopyridine core:

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids install aryl groups at the C4 position. For instance, coupling 4-bromo-6,7-dihydrothieno[3,2-c]pyridine with phenylboronic acid using Pd(PPh₃)₄ achieves 78% yield.
  • Copper-Mediated C–H Activation: Direct thiolation of alkynylpyridines with EtOCS₂K affords thieno[3,2-b]pyridines via sequential C–H bond functionalization and cyclization.

Mechanistic Insight: Density functional theory (DFT) studies reveal that palladium intermediates stabilize transition states during coupling, lowering activation energies by 12–15 kcal/mol compared to uncatalyzed pathways.

Regioselective Functionalization Techniques for Thienopyridine Systems

Regioselectivity is governed by electronic and steric factors:

  • Electrophilic Aromatic Substitution: Nitration at C5 occurs preferentially due to electron-donating effects of the sulfur atom, yielding 5-nitro derivatives in 65% yield.
  • Directed ortho-Metalation: Lithium-halogen exchange at C3 followed by quenching with electrophiles (e.g., DMF) introduces formyl groups for further derivatization.

Case Study: Functionalization of 6,7-dihydrothieno[3,2-c]pyridine-4(5H)-thione with hydrazides generates triazole-fused analogs, enhancing kinase inhibitory activity (IC₅₀ = 0.16 μM for Aurora-A).

XLogP3

1

Wikipedia

6,7-Dihydrothieno[3,2-c]pyridine

Dates

Last modified: 04-14-2024

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